molecular formula C11H19NOSi B11894202 4-(Triethylsilyl)pyridin-3-ol

4-(Triethylsilyl)pyridin-3-ol

Cat. No.: B11894202
M. Wt: 209.36 g/mol
InChI Key: BQKRRQSDDQMCJY-UHFFFAOYSA-N
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Description

4-(Triethylsilyl)pyridin-3-ol is a pyridine derivative featuring a triethylsilyl group (-Si(CH₂CH₃)₃) at the 4-position and a hydroxyl group (-OH) at the 3-position of the pyridine ring. This compound combines the aromaticity of pyridine with the steric bulk and lipophilicity of the triethylsilyl substituent. Silyl groups are known to modulate electronic effects, solubility, and steric hindrance, making this compound relevant in materials science, medicinal chemistry, and catalysis .

Properties

Molecular Formula

C11H19NOSi

Molecular Weight

209.36 g/mol

IUPAC Name

4-triethylsilylpyridin-3-ol

InChI

InChI=1S/C11H19NOSi/c1-4-14(5-2,6-3)11-7-8-12-9-10(11)13/h7-9,13H,4-6H2,1-3H3

InChI Key

BQKRRQSDDQMCJY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=NC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triethylsilyl)pyridin-3-ol typically involves the protection of the hydroxyl group of pyridin-3-ol with a triethylsilyl group. One common method involves the reaction of pyridin-3-ol with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Triethylsilyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one, while substitution of the triethylsilyl group can yield various substituted pyridines .

Scientific Research Applications

4-(Triethylsilyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Triethylsilyl)pyridin-3-ol involves its interaction with specific molecular targets. The triethylsilyl group acts as a protecting group, allowing the hydroxyl group to participate in various chemical reactions without interference. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs with Silyl Substituents

3-((Trimethylsilyl)ethynyl)pyridin-4-ol (CAS 1171920-09-4)
  • Structure : Trimethylsilyl (TMS) group attached via an ethynyl linker at the 4-position of pyridin-4-ol.
  • Molecular Formula: C₁₀H₁₃NOSi (M.W. 191.30) .
  • Comparison: Substituent Effects: The ethynyl linker introduces conjugation, altering electronic properties compared to the direct triethylsilyl substitution in 4-(Triethylsilyl)pyridin-3-ol. Synthetic Routes: Likely synthesized via Sonogashira coupling, whereas this compound might require direct silylation of pyridin-3-ol derivatives.
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
  • Structure : Trimethylsilyl-ethynyl group at the 3-position of 4-chloropyridine.
  • Comparison :
    • Electronic Effects : The chlorine atom at the 4-position is electron-withdrawing, contrasting with the hydroxyl group in the target compound. This difference impacts acidity and reactivity in nucleophilic substitutions .
2-((Trimethylsilyl)ethynyl)pyridin-3-ol
  • Structure : TMS-ethynyl group at the 2-position of pyridin-3-ol.
  • Comparison :
    • Positional Isomerism : The 2-substituted derivative may exhibit weaker intramolecular hydrogen bonding between -OH and the pyridine nitrogen compared to the 4-substituted target compound, affecting solubility and melting points .

Pyridin-3-ol Derivatives with Non-Silyl Substituents

4-[(E)-(1H-indazol-1-ylimino)methyl]pyridin-3-ol (7b)
  • Properties :
    • TLC Rf : 0.82 (CHCl₃:C₂H₅OH = 9:1).
    • Melting Point : 186.0°C (DSC).
    • NMR Data : 1H-NMR (DMSO-d₆) shows a hydroxyl peak at δ 11.90 ppm and aromatic protons between δ 8.10–7.20 ppm .
  • Comparison: The indazol-imino substituent introduces planar aromaticity and hydrogen-bonding capacity, contrasting with the non-conjugated triethylsilyl group. This results in higher melting points (186°C vs. likely lower for the silyl analog due to reduced crystallinity).
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol
  • Properties: Molecular Formula: C₆H₃F₄NO. Electronic Effects: Fluorine and trifluoromethyl groups are strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the electron-donating triethylsilyl substituent .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
  • Structure : Substituted phenyl group at the 5-position.
  • Comparison :
    • Applications : The aromatic phenyl group enables π-π stacking in drug-receptor interactions, whereas the triethylsilyl group may enhance membrane permeability in bioactive molecules .

Physical and Spectral Properties Comparison

Compound Substituent Position Melting Point (°C) Key NMR Shifts (1H/13C) Notable Features
This compound -Si(CH₂CH₃)₃, -OH 4, 3 N/A Expected δ 1.0–1.2 (Si-CH₂), δ 8.5 (C-OH) High lipophilicity, steric bulk
3-((TMS)ethynyl)pyridin-4-ol -Si(CH₃)₃-C≡C 4 N/A δ 0.25 (Si-CH₃), δ 90–100 (C≡C) Conjugation via ethynyl linker
7b Indazol-imino, -OH 4, 3 186.0 δ 11.90 (OH), δ 8.10–7.20 (Ar-H) High crystallinity, hydrogen bonding
2-Fluoro-5-(CF₃)pyridin-3-ol -F, -CF₃, -OH 2, 5, 3 N/A δ 8.30 (C-F), δ 15–16 (CF₃) Enhanced acidity, polar substituents

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